molecular formula C18H19N3O2 B11139536 3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide

3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide

Cat. No.: B11139536
M. Wt: 309.4 g/mol
InChI Key: KADNQDPUZLXWDE-UHFFFAOYSA-N
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Description

3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using methanol and a suitable catalyst.

    Amide Formation: The methoxylated indole is reacted with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methoxy-1H-indol-1-yl)-N-(2-pyridinyl)propanamide
  • 3-(5-methoxy-1H-indol-1-yl)-N-(4-methyl-2-pyridinyl)propanamide

Uniqueness

3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide is unique due to its specific substitution pattern on the indole and pyridine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-(3-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C18H19N3O2/c1-13-4-3-9-19-18(13)20-17(22)8-11-21-10-7-14-12-15(23-2)5-6-16(14)21/h3-7,9-10,12H,8,11H2,1-2H3,(H,19,20,22)

InChI Key

KADNQDPUZLXWDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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